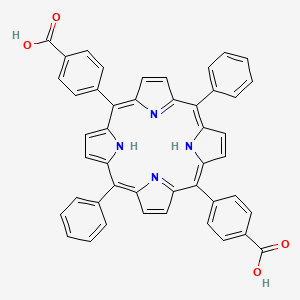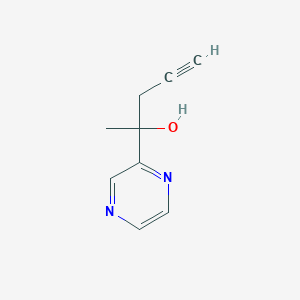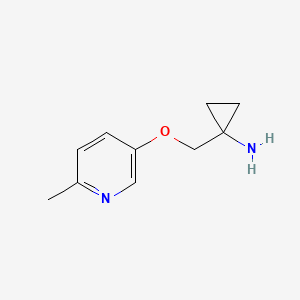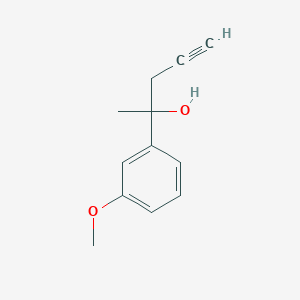![molecular formula C14H21NO4 B11928514 2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atenolol acid is a monocarboxylic acid that is a metabolite of atenolol, a widely used beta-blocker medication. Atenolol is primarily prescribed for the treatment of hypertension, angina, and certain heart-related conditions. Atenolol acid, being a derivative of atenolol, shares some of its pharmacological properties but is primarily studied for its metabolic and chemical characteristics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of atenolol acid typically involves the reaction of p-hydroxyphenylacetamide with ®-epichlorohydrin to form 4-(2-epoxyethyl) methoxy phenylacetamide. This intermediate is then reacted with dimethylamine to yield atenolol . A sustainable synthesis method using deep eutectic solvents has also been developed, which allows for the entire process to be conducted without additional bases or catalysts, under mild conditions, and with high yields .
Industrial Production Methods
Industrial production of atenolol acid follows similar synthetic routes but is optimized for large-scale production. The use of deep eutectic solvents in industrial settings has shown promise due to its environmental benefits and efficiency .
化学反応の分析
Types of Reactions
Atenolol acid undergoes various chemical reactions, including:
Oxidation: Atenolol acid can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in atenolol acid.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of atenolol acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Dimethylamine, epichlorohydrin.
Major Products
The major products formed from these reactions include various derivatives of atenolol acid, which are studied for their pharmacological properties and potential therapeutic applications .
科学的研究の応用
Atenolol acid has several scientific research applications:
Chemistry: Used as a model compound in studying beta-blocker metabolism and degradation.
Biology: Investigated for its role in metabolic pathways and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of environmentally friendly synthesis methods and as a standard in quality control processes
作用機序
Atenolol acid exerts its effects by interacting with beta-adrenergic receptors, similar to atenolol. It selectively binds to the beta-1 adrenergic receptor, inhibiting its activity and leading to a decrease in heart rate and blood pressure. This mechanism is crucial for its therapeutic effects in treating cardiovascular conditions .
類似化合物との比較
Similar Compounds
Propranolol: Another beta-blocker with similar therapeutic uses but different pharmacokinetic properties.
Metoprolol: Shares a similar mechanism of action but differs in its metabolic pathways and side effect profile.
Bisoprolol: A beta-blocker with higher selectivity for beta-1 receptors compared to atenolol
Uniqueness
Atenolol acid is unique due to its specific metabolic pathway and its role as a metabolite of atenolol. Its selective binding to beta-1 adrenergic receptors and its pharmacokinetic properties make it distinct from other beta-blockers .
特性
分子式 |
C14H21NO4 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid |
InChI |
InChI=1S/C14H21NO4/c1-10(2)15-8-12(16)9-19-13-5-3-11(4-6-13)7-14(17)18/h3-6,10,12,15-16H,7-9H2,1-2H3,(H,17,18)/t12-/m1/s1 |
InChIキー |
PUQIRTNPJRFRCZ-GFCCVEGCSA-N |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C=C1)CC(=O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3,5-bis(4-formyl-3-hydroxyphenyl)phenyl]-2-hydroxybenzaldehyde](/img/structure/B11928438.png)
![[2-(11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate](/img/structure/B11928445.png)


![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)
![N-[(2-amino-6-fluorophenyl)methyl]-N-[2-(1,1-dioxothian-4-yl)ethyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11928468.png)







![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
